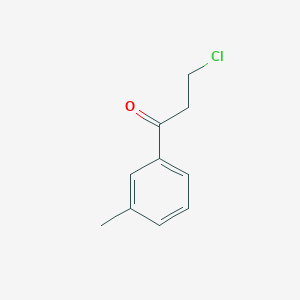

3-Chloro-1-(3-methylphenyl)-1-oxopropane

Übersicht

Beschreibung

3-Chloro-1-(3-methylphenyl)-1-oxopropane is an organic compound with a molecular formula of C10H11ClO It is characterized by the presence of a chloro group, a methylphenyl group, and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(3-methylphenyl)-1-oxopropane can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 3-methylbenzene (m-xylene) is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

C6H4(CH3)2+ClCH2COClAlCl3C10H11ClO+HCl

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also enhances safety and efficiency in large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-1-(3-methylphenyl)-1-oxopropane undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

Nucleophilic Substitution: Formation of 3-hydroxy-1-(3-methylphenyl)-1-oxopropane or 3-amino-1-(3-methylphenyl)-1-oxopropane.

Reduction: Formation of 3-chloro-1-(3-methylphenyl)-1-propanol.

Oxidation: Formation of 3-chloro-1-(3-methylphenyl)-1-propanoic acid.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of 3-Chloro-1-(3-methylphenyl)-1-oxopropane is as an intermediate in the synthesis of more complex organic compounds. It is particularly valuable in the production of pharmaceuticals and agrochemicals. The compound can participate in various chemical reactions, including:

- Friedel-Crafts Acylation : This method involves the reaction of 3-methylbenzene (m-xylene) with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction is crucial for synthesizing derivatives that may have enhanced biological activity or improved efficacy in medicinal applications.

Medicinal Chemistry

In the field of medicinal chemistry, this compound is utilized in the development of new drugs. Its ability to act as an inhibitor for certain enzymes makes it a candidate for targeting specific biological pathways. The compound's mechanism of action typically involves binding to enzyme active sites, influenced by its chloro and ketone functional groups, which enhance its binding affinity and specificity.

Case Study: Enzyme Inhibition

Research has demonstrated that compounds similar to this compound can effectively inhibit enzymes involved in metabolic pathways. For instance, studies on related compounds have shown promise in treating conditions like cancer and metabolic disorders by modulating enzyme activity.

Material Science

In material science, this compound is employed in the synthesis of polymers and advanced materials with unique properties. Its reactivity allows for modifications that can tailor materials for specific applications, such as coatings or composites that require enhanced durability or chemical resistance.

Biological Studies

This compound is also used in biochemical assays to study enzyme kinetics and inhibition. This application is critical for understanding metabolic processes and developing therapeutic strategies.

In industrial settings, the production of this compound can be optimized using continuous flow reactors. This method enhances control over reaction conditions such as temperature and pressure, resulting in improved yield and purity.

Wirkmechanismus

The mechanism of action of 3-Chloro-1-(3-methylphenyl)-1-oxopropane depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The chloro group and ketone functional group play crucial roles in its interaction with molecular targets, affecting the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Chloro-1-phenyl-1-oxopropane: Lacks the methyl group on the phenyl ring.

3-Chloro-1-(4-methylphenyl)-1-oxopropane: Has the methyl group in the para position instead of the meta position.

3-Chloro-1-(2-methylphenyl)-1-oxopropane: Has the methyl group in the ortho position.

Uniqueness

3-Chloro-1-(3-methylphenyl)-1-oxopropane is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, such as boiling point and solubility, as well as variations in biological activity.

Biologische Aktivität

3-Chloro-1-(3-methylphenyl)-1-oxopropane, with the CAS number 898785-20-1 and the molecular formula CHClO, is an organic compound that has garnered interest in various fields of biological research. This article explores its biological activity, potential applications, and relevant research findings.

- Molecular Weight: 182.65 g/mol

- Structure: The compound features a chloro group and a ketone functional group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 182.65 g/mol |

| CAS Number | 898785-20-1 |

| Physical State | Solid (at room temperature) |

Investigated Biological Activities

Research has indicated several potential biological activities for compounds similar to this compound:

- Antimicrobial Activity: Compounds containing chloro and ketone groups have been studied for their effectiveness against various bacterial strains, including Helicobacter pylori.

- Cytotoxicity: Some derivatives have shown selective cytotoxic effects against tumor cell lines while sparing normal cells, suggesting potential as anticancer agents.

- Enzyme Inhibition: The compound may inhibit specific enzymes that play crucial roles in metabolic pathways, impacting cellular function.

Case Studies and Experimental Data

A review of related literature reveals insights into the biological activities of structurally similar compounds:

- In a study examining various derivatives of 3-formylchromones, certain compounds exhibited significant cytotoxicity against human tumor cell lines while demonstrating minimal toxicity to normal cells . This suggests a pathway for developing targeted cancer therapies.

- Another study highlighted the potential of chloro-containing compounds in inhibiting H. pylori, which is linked to gastric ulcers and cancer . The mechanism involved may relate to the interference with bacterial enzyme activity.

Comparative Analysis

To provide context, a comparison with similar compounds helps illustrate the unique properties of this compound:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 3-Chloro-2,2-dimethylpropiophenone | Contains chloro and dimethyl groups | Antimicrobial and anticancer activity |

| 4-Fluoro-2,2-dimethylpropiophenone | Fluorine instead of chlorine | Similar enzyme inhibition properties |

Future Directions in Research

Further research is warranted to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Suggested areas for future investigation include:

- In Vivo Studies: Conducting animal studies to assess the pharmacokinetics and toxicity profiles.

- Target Identification: Utilizing proteomics and genomics to identify specific molecular targets affected by this compound.

- Synthesis of Derivatives: Exploring modifications to enhance potency or selectivity against particular biological targets.

Eigenschaften

IUPAC Name |

3-chloro-1-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-8-3-2-4-9(7-8)10(12)5-6-11/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXDYRJMBCIZFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642366 | |

| Record name | 3-Chloro-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-20-1 | |

| Record name | 3-Chloro-1-(3-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.